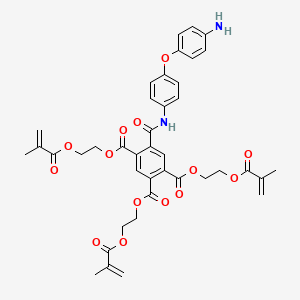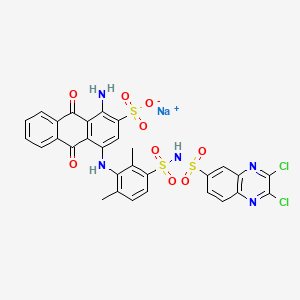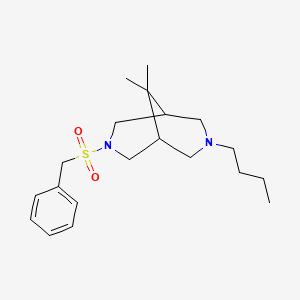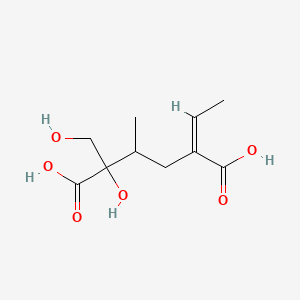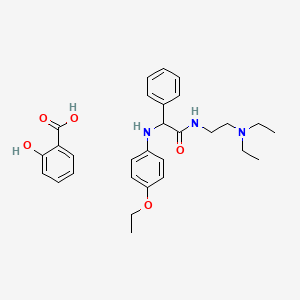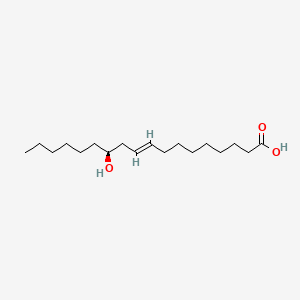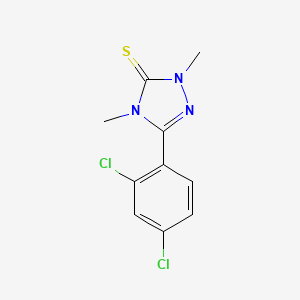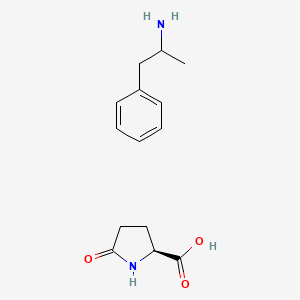
Einecs 300-803-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 300-803-9, also known as ProClin 300, is a widely used preservative in various industries, particularly in the field of diagnostics. It is known for its broad-spectrum antimicrobial activity, which makes it effective against bacteria, fungi, and yeasts. The compound is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ProClin 300 involves the preparation of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolin-3-one. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, ProClin 300 is produced in large quantities using batch or continuous production methods. The process involves the precise mixing of the active ingredients with other components, such as modified glycol and alkyl carboxylate, to create a stable and effective preservative solution. The final product is then subjected to rigorous quality control measures to ensure consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antimicrobial activity.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed: The major products formed from these reactions are the active antimicrobial agents, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are responsible for the broad-spectrum antimicrobial activity of ProClin 300 .
Wissenschaftliche Forschungsanwendungen
ProClin 300 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology, it is employed in cell culture media and other biological preparations to maintain sterility. In medicine, ProClin 300 is used in diagnostic reagents and kits to extend their shelf life and ensure accurate results. In industry, it is utilized in the formulation of paints, coatings, and adhesives to prevent microbial growth and degradation .
Wirkmechanismus
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial metabolic pathways. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the microbial cell membranes and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the rapid loss of ATP production and vital cellular functions, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Some similar compounds to ProClin 300 include other isothiazolone-based preservatives such as ProClin 150 and ProClin 950. These compounds also exhibit broad-spectrum antimicrobial activity and are used in similar applications.
Uniqueness: What sets ProClin 300 apart from its counterparts is its exceptional stability and compatibility with a wide range of enzymes and diagnostic assay indicators. It is effective at very low concentrations and does not inhibit antibody binding, making it an ideal choice for use in sensitive diagnostic applications .
Eigenschaften
CAS-Nummer |
93963-60-1 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C5H7NO3/c1-8(10)7-9-5-3-2-4-6-9;7-4-2-1-3(6-4)5(8)9/h2-6,8H,7,10H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI-Schlüssel |
ABJBJEPRFKUEMJ-HVDRVSQOSA-N |
Isomerische SMILES |
CC(CC1=CC=CC=C1)N.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





